N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinone ring, a phenyl group, and a trifluoromethyl-substituted benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Trifluoromethyl-Substituted Benzamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a trifluoromethyl-substituted benzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-oxo-1-phenylpyrrolidin-3-yl)methylbenzamide
- 4-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid
Uniqueness
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.
Properties
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)15-9-5-4-8-14(15)17(25)22-12-10-16(24)23(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMSLBJQYLMIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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